molecular formula C7H12F3N B2469254 4-Methyl-3-(trifluoromethyl)piperidine CAS No. 1774893-35-4

4-Methyl-3-(trifluoromethyl)piperidine

Cat. No.: B2469254
CAS No.: 1774893-35-4
M. Wt: 167.175
InChI Key: CDHFPJWHGHVQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(trifluoromethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides can be employed in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4,4-Difluoropiperidine hydrochloride
  • 3-(Trifluoromethyl)piperidine

Comparison: 4-Methyl-3-(trifluoromethyl)piperidine is unique due to the presence of both a methyl group and a trifluoromethyl group on the piperidine ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity and lipophilicity, compared to similar compounds that may lack one of these groups .

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHFPJWHGHVQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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